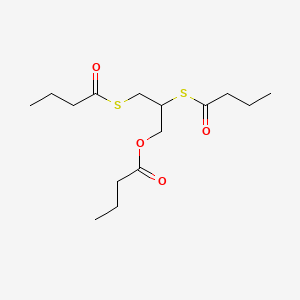

2,3-Dimercapto-1-propanol tributyrate

Übersicht

Beschreibung

2,3-Dimercapto-1-propanol tributyrate is a thioester analog of triacylglycerol. It is known for its ability to form stable complexes with heavy metals, making it an efficient chelating agent. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dimercapto-1-propanol tributyrate can be synthesized through the reaction of 2,3-dimercapto-1-propanol with butyric anhydride under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol groups are oxidized to disulfides.

Reduction: The compound can be reduced back to its thiol form from disulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiol derivatives.

Substitution: Various substituted thiol compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2,3-Dimercapto-1-propanol tributyrate is a thioester analog of triacylglycerol with the chemical formula and a molecular weight of approximately 334.49 g/mol. Its structure features two thioether groups and three butanoate moieties, which contribute to its unique reactivity profile.

Enzymatic Applications

Lipase Inhibition Studies

One of the primary applications of this compound is in the study of lipase activity. Lipases are enzymes that catalyze the hydrolysis of fats into fatty acids and glycerol. The compound has been utilized as a substrate in various lipase inhibition assays, demonstrating significant inhibitory effects on lipase activity. For instance, in a study assessing the lipolytic activity of ricin from Ricinus communis, this compound was employed as a substrate to evaluate enzyme kinetics, yielding an apparent of 2.4 mM and a of 200 min .

Colorimetric Assays

The compound has also been used in colorimetric microplate assays to measure lipase activity. In these assays, the reaction between this compound and lipases is monitored spectrophotometrically, allowing for high-throughput screening of potential lipase inhibitors .

Medicinal Chemistry

Antidiabetic Research

Recent studies have explored the potential antidiabetic properties of this compound by evaluating its effects on glucosidase and lipase enzymes. One study highlighted its inhibitory activity against these enzymes when tested with various medicinal plant extracts traditionally used for diabetes management . This suggests that the compound may play a role in developing therapeutic agents for managing blood glucose levels.

Biochemical Interactions

Redox Activity

The sulfhydryl groups present in this compound can interact with biological molecules, influencing cellular redox states. This property makes it a candidate for further research into its role in oxidative stress and related biochemical pathways .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzymatic Studies | Used as a substrate for lipase inhibition assays; evaluates enzyme kinetics and inhibition. |

| Colorimetric Assays | Employed in high-throughput screening methods for measuring lipase activity spectrophotometrically. |

| Medicinal Chemistry | Investigated for antidiabetic properties through inhibition of glucosidase and lipase enzymes. |

| Biochemical Interactions | Explores redox interactions due to sulfhydryl groups affecting cellular processes. |

Wirkmechanismus

The mechanism of action of 2,3-Dimercapto-1-propanol tributyrate involves the formation of stable complexes with heavy metals through its thiol groups. These complexes are then expelled from the body, reducing the toxic effects of heavy metals. The compound’s thiol groups form robust bonds with heavy metals, preventing them from interacting with biological molecules and enzymes .

Vergleich Mit ähnlichen Verbindungen

2,3-Dimercapto-1-propanol: A simpler analog without the ester groups.

Glyceryl tributyrate: A triacylglycerol analog without thiol groups.

Tributyrin: Another triacylglycerol analog used in similar applications

Uniqueness: 2,3-Dimercapto-1-propanol tributyrate is unique due to its dual functionality as a thioester and a chelating agent. This combination allows it to participate in a wide range of chemical reactions and applications, particularly in the detoxification of heavy metals .

Biologische Aktivität

2,3-Dimercapto-1-propanol tributyrate (DMPTB) is a thioester analog of triacylglycerol that exhibits significant biological activity, particularly through its interactions with lipases and its role as a chelating agent for heavy metals. This article provides an in-depth examination of its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

- Chemical Structure : DMPTB contains three thiol groups attached to a central propanol chain, which facilitates its chelation properties. The tributyrate moiety enhances its hydrophobic characteristics, influencing its solubility and biological interactions.

- CAS Number : 58428-97-0

Interaction with Lipases

DMPTB primarily targets lipases, enzymes responsible for the hydrolysis of triglycerides into free fatty acids and glycerol. The compound acts as a competitive inhibitor , binding to the active site of lipases and preventing substrate hydrolysis. This inhibition can lead to significant alterations in lipid metabolism and energy homeostasis within cells.

Biochemical Pathways :

- Inhibition of lipase activity disrupts lipid metabolism pathways.

- Alters gene expression related to lipid metabolism and energy balance.

Inhibition of Lipase Activity

DMPTB has been extensively studied for its ability to inhibit lipase activity. The compound is utilized in various assays to measure lipase catalytic activity, often in conjunction with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)), which detects thiol groups released during the hydrolysis of DMPTB.

Table 1: Summary of Lipase Inhibition Studies Using DMPTB

Cellular Effects

The inhibition of lipases by DMPTB leads to profound cellular effects:

- Altered Energy Metabolism : Reduced availability of free fatty acids impacts cellular energy sources.

- Impact on Signaling Pathways : Changes in lipid metabolism can influence signaling pathways associated with cell growth and differentiation.

Dosage Effects in Animal Models

Research indicates that the effects of DMPTB vary significantly with dosage:

- Low Doses : Effective inhibition of lipase activity without significant adverse effects.

- High Doses : Potential toxic effects including liver damage and metabolic disturbances have been documented.

Transport and Distribution

DMPTB's biological activity is influenced by its transport and distribution within tissues:

- The compound interacts with specific transporters that facilitate its entry into cells.

- Its localization within subcellular compartments is crucial for effective interaction with lipases.

Applications in Research

Due to its unique properties, DMPTB has several applications across different fields:

- Biochemistry : Used as a substrate in enzyme assays to study lipase activity.

- Toxicology : Investigated for its potential in detoxifying heavy metals such as lead and mercury.

- Pharmacology : Explored for therapeutic applications in conditions related to lipid metabolism disorders.

Case Studies

- Heavy Metal Chelation : DMPTB has shown promise as a chelating agent in animal models exposed to heavy metals, demonstrating a reduction in metal accumulation and associated toxicity.

- Diabetes Research : In vitro studies have utilized DMPTB to screen medicinal plants for antidiabetic properties by evaluating their effect on lipase inhibition.

Eigenschaften

IUPAC Name |

2,3-bis(butanoylsulfanyl)propyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4S2/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKXEKEPDILRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(CSC(=O)CCC)SC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973968 | |

| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58428-97-0 | |

| Record name | 2,3-Dimercaptopropan-1-ol tributyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058428970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimercapto-1-propanol tributyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the principle behind using 2,3-Dimercapto-1-propanol tributyrate to study lipase activity?

A: this compound acts as a substrate for lipases. When a lipase hydrolyzes this compound, one of the products is a thiol group. This thiol group can react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a measurable color change detectable by spectrophotometry. This colorimetric change allows researchers to quantify lipase activity. [, , ]

Q2: What are the advantages of using this compound and DTNB for lipase assays?

A2: This method offers several advantages:

- Simplicity: The assay protocol is relatively straightforward, requiring basic laboratory equipment. []

- Speed: Results can be obtained rapidly, making it suitable for high-throughput analysis. []

- Sensitivity: The method can detect lipase activity across a broad range, including very low activities. []

- Positional Specificity: This substrate can be used to determine if a lipase has a preference for cleaving fatty acids at a specific position on the glycerol backbone. [, ]

Q3: Are there any limitations to using this compound for lipase assays?

A3: Yes, some limitations exist:

- Lag Phase: The enzymatic reaction might exhibit a lag phase, which can be influenced by factors like the presence of sodium glycocholate. []

- Non-linearity: The relationship between the amount of serum added and the released thiol groups might not be directly proportional, requiring careful calibration and interpretation of results. []

Q4: Has this compound been used to study lipases from any specific organisms?

A: Yes, research has utilized this compound to investigate the lipolytic activity of ricin, a toxic protein found in castor beans (Ricinus communis and Ricinus sanguineus). [] The studies explored the enzyme kinetics, substrate specificity, and potential role of ricin's lipolytic activity in its cytotoxic effects.

Q5: Are there alternative substrates to this compound for studying lipase activity?

A5: While this compound is a valuable tool, alternative substrates are available, each with pros and cons:

- p-nitrophenyl esters: These substrates provide a colorimetric readout upon hydrolysis but might not be suitable for studying the positional specificity of lipases. []

- Triolein: This natural triglyceride is often used in titrimetric assays, but these assays can be less sensitive and more time-consuming than those using this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.